molecular formula C12H12ClNO2 B8309768 7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one

7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one

Cat. No. B8309768
M. Wt: 237.68 g/mol
InChI Key: ZLJKQVHHHZNZDL-UHFFFAOYSA-N
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Patent
US07161002B2

Procedure details

A dry 3-necked, round bottomed flask, equipped with an overhead stirrer, thermometer, dropping funnel, cooling bath and condenser was charged with 406.41 g of 2-amino-4-chlorobenzoic acid (1 eq.), 270 g (1.35 eq.) of sodium bicarbonate, Na2SO4 (as a dehydrating agent) and 1,000 mL of THF. After commencing agitation, 354.7 g (1.2 eq.) of isovaleryl chloride was added dropwise. The reaction was exothermic and generated a gas (CO2). Temperature was maintained around 20–30° C. and completion of the reaction monitored by TLC (EtOAc/hexanes 1:1). The reaction mixture was then filtered and washed with THF (1,000 mL) the majority of which was then stripped off under vacuum. Acetic anhydride (1,450 mL) was then added to the reaction vessel and the temperature raised to 90–100° C. Completion of the reaction monitored by TLC (EtOAc/hexanes 1:1). The acetic anhydride was removed under vacuum at 80–100° C., followed by cooling to 60° C. The reaction vessel was then charged with heptane (1,000 mL) and cooled to 0° C. with stirring. The resulting precipitate was isolated by filtration and then washed with heptane (300 mL) and dried in a vacuum oven at 30° C. overnight to afford the title product (507 g, 90% yield).
Quantity
406.41 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
354.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)(O)[O-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].[C:24](Cl)(=O)[CH2:25][CH:26]([CH3:28])[CH3:27].C(=O)=O>C1COCC1>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:24]([CH2:25][CH:26]([CH3:28])[CH3:27])=[N:1][C:2]=2[CH:10]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
406.41 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
270 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
354.7 g
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 3-necked, round bottomed flask, equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath and condenser
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Temperature was maintained around 20–30° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
washed with THF (1,000 mL) the majority of which
ADDITION
Type
ADDITION
Details
Acetic anhydride (1,450 mL) was then added to the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 90–100° C
CUSTOM
Type
CUSTOM
Details
The acetic anhydride was removed under vacuum at 80–100° C.
ADDITION
Type
ADDITION
Details
The reaction vessel was then charged with heptane (1,000 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with heptane (300 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 30° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(OC2=O)CC(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 507 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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